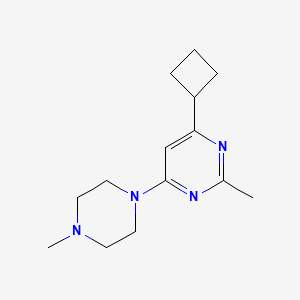![molecular formula C12H15N5O2 B6463441 7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640971-64-6](/img/structure/B6463441.png)
7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione, also known as DMPT, is a small, highly lipophilic molecule that has been used in a variety of scientific research applications in recent years. DMPT is a versatile compound that has been used to study a variety of biological and chemical processes, including enzyme inhibition, protein-protein interactions, and signal transduction. The compound is also of interest due to its ability to cross the blood-brain barrier, making it a useful tool for studying brain function.
科学的研究の応用
7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been used in a variety of scientific research applications in recent years. The compound has been used to study enzyme inhibition, protein-protein interactions, and signal transduction. It has also been used to study the effects of drugs on the brain, as well as the effects of various diseases and disorders on brain function. This compound has also been used to study the effects of aging on the brain, as well as the effects of exposure to environmental toxins. Additionally, this compound has been used to study the effects of various drugs on the cardiovascular system.
作用機序
The exact mechanism of action of 7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is not yet fully understood. However, it is thought that the compound binds to certain receptors in the brain, which in turn modulate the activity of certain enzymes and other proteins. This modulation of enzyme and protein activity is thought to be responsible for the effects of this compound on brain function. Additionally, this compound is thought to be able to cross the blood-brain barrier, allowing it to have an effect on the brain even when administered systemically.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of animal models. Studies have shown that the compound has an effect on a variety of enzymes and proteins in the brain, including those involved in signal transduction, enzyme inhibition, and protein-protein interactions. Additionally, studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine.
実験室実験の利点と制限
7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several advantages for use in laboratory experiments. The compound is highly lipophilic, meaning it can easily cross the blood-brain barrier and reach the brain. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also highly toxic, and care must be taken when using the compound in laboratory experiments.
将来の方向性
The potential future directions for research involving 7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione are numerous. Further research could be conducted on the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, research could be conducted on the potential therapeutic applications of the compound, such as its use in the treatment of neurological disorders and diseases. Additionally, further research could be conducted on the potential toxic effects of the compound, as well as its potential interactions with other drugs. Finally, research could be conducted on the potential use of this compound as a diagnostic tool for neurological disorders and diseases.
合成法
7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione can be synthesized in a variety of ways, with the most common methods being a condensation reaction or a Grignard reaction. The condensation reaction involves the reaction of 5,6-dimethylpyrimidin-4-ylamine with 1,3,7-triazaspiro[4.4]nonane-2,4-dione in the presence of a catalyst, such as p-toluenesulfonic acid. The Grignard reaction involves the reaction of 5,6-dimethylpyrimidin-4-ylmagnesium bromide with 1,3,7-triazaspiro[4.4]nonane-2,4-dione in the presence of a base, such as triethylamine. Both methods produce this compound in high yields and can be used to synthesize large quantities of the compound.
特性
IUPAC Name |
7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-7-8(2)13-6-14-9(7)17-4-3-12(5-17)10(18)15-11(19)16-12/h6H,3-5H2,1-2H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJKEPFLBQGHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC3(C2)C(=O)NC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)
![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione](/img/structure/B6463385.png)
![4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463389.png)
![7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463392.png)
![7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463398.png)
![7-(4,6-dimethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463409.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B6463414.png)
![7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463420.png)
![7-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463421.png)
![7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463428.png)

![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463445.png)
![1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6463452.png)
![2-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463454.png)